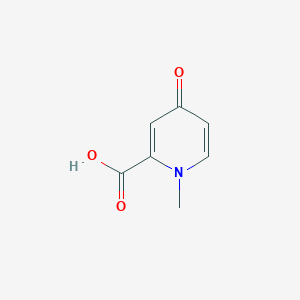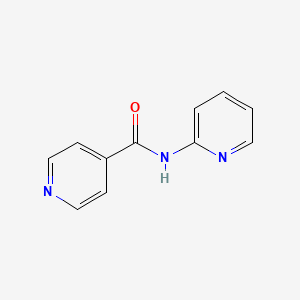
1-propyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
1-propyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of indole carboxylic acids, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in many studies . A fragment-based approach has been applied to obtain new molecules that extended into the p1 pocket of the BH3 groove . This approach involved deconstructing the 1H-indole-2-carboxylic acid from the parental molecule and substituting a benzenesulfonyl at the 1-position .Molecular Structure Analysis
The molecular structure of this compound is characterized by an indole core and a carboxylic acid group . The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Propyl-1H-indole-2-carboxylic acid is involved in the synthesis of various derivatives with therapeutic applications. A study described the synthesis of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids from this compound, which were characterized and screened for antibacterial and antifungal activities, showing significant results (Raju et al., 2015).
Pharmacological Applications
(E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, related to this compound, were synthesized and evaluated as selective antagonists for the glycine site of NMDA receptors. These compounds have been studied for their efficacy in in vivo models, leading to the discovery of potent selective antagonists (Baron et al., 2005).
Reactivity and Stability
Indole-2-carboxylic acid and its derivatives exhibit greater stability than typical indoles towards acidic and oxidation conditions while remaining reactive at the 3-position. This stability, along with their ability to be converted into other functional groups, makes them suitable for various synthetic applications (Murakami, 1987).
Fluorescence Applications
1-Substituted 1H-indole-2-carboxylic acids have been used to synthesize fluorescent 2,3-diarylindoles through palladium-catalyzed direct and decarboxylative arylations. This method provides an efficient way to create high-performance blue emitters for various applications (Miyasaka et al., 2009).
Chromatographic Analysis
Octahydro-1H-indole-2-carboxylic acid, a derivative of this compound, has been analyzed using HPLC for its isomers. This method is crucial for the quality control in the synthesis of important pharmaceuticals like Perindopril and Trandolapril (Vali et al., 2012).
Mecanismo De Acción
Target of Action
1-Propyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary target of this compound is the HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 .
Mode of Action
The compound interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer of the enzyme . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction results in the impairment of the viral replication process .
Biochemical Pathways
The action of this compound affects the biochemical pathway of HIV-1 replication. By inhibiting the strand transfer activity of the HIV-1 integrase, the compound disrupts the integration of the viral DNA into the host genome . This prevents the production of new virus particles, thereby halting the progression of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 replication. By blocking the activity of the HIV-1 integrase, the compound prevents the integration of the viral DNA into the host genome . This halts the production of new virus particles and slows down the progression of the infection .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1-propyl-1H-indole-2-carboxylic acid and its derivatives involve the development of new antitubercular agents , the discovery of novel HIV-1 integrase inhibitors , and the treatment of liver cancer . These future directions are based on the promising results obtained from the studies of indole-2-carboxylic acid derivatives .
Propiedades
IUPAC Name |
1-propylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFETBXTISVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)
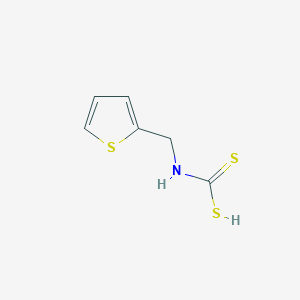


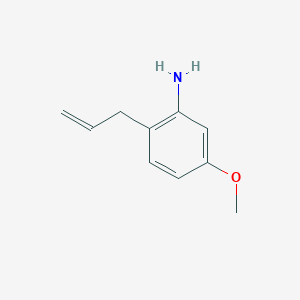
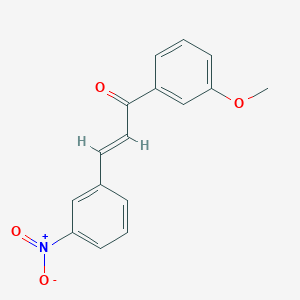
![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
